Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a furan moiety and a sulfanyl group, making it of interest in pharmaceutical chemistry. The compound has potential applications in medicinal chemistry, particularly due to its biological activity against various targets.
The compound can be found in various chemical databases and is referenced in patent literature and scientific publications. It has been synthesized and studied for its potential therapeutic effects, especially in the context of drug design and development.
Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can be classified as:
The synthesis of methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as anthranilic acid derivatives with furan-containing aldehydes.
The molecular structure of methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can be described as follows:
Key structural data includes:
Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions typical for quinazoline derivatives:
Each of these reactions requires specific conditions such as temperature control and the presence of catalysts to optimize yields.
The mechanism of action for methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors involved in disease pathways.
Studies suggest that compounds in this class may exhibit:
Methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has potential applications in:
Retrosynthetic analysis of methyl 3-(furan-2-ylmethyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate begins with disconnection of the C3 and C2 substituents. The quinazolin-4(3H)-one core is derived from anthranilic acid precursors, with the C7-carboxylate installed pre-cyclization via ortho-substituted anthranilates. The C3 furfuryl group is introduced through N-alkylation of 2-thioquinazolin-4-one intermediates, exploiting the nucleophilicity of N3 after cyclization [2] [8]. The C2-thiol group serves a dual role: acting as a directing group for regioselective C3 functionalization and providing a handle for downstream derivatization. Modifications at C6/C7 (as methyl ester and H in this compound) significantly influence reactivity; electron-withdrawing C7 esters enhance electrophilicity at C4/C2, facilitating nucleophilic substitutions [3] [8]. This design aligns with medicinal chemistry strategies where C6/C7 tuning modulates kinase inhibitory potency in RIPK2/3-targeted analogs [3].
Table 1: Key Retrosynthetic Disconnections
Target Bond | Disconnection | Synthon | Rationale |
---|---|---|---|
C3-N | N-alkylation | Furan-2-ylmethyl chloride | Nucleophilic ring N-attack on alkyl halide |
C2-S | Thionation | Thiourea/CS₂ | Post-cyclization C2=O to C2-S conversion |
C4=O/C8a-N | Ring closure | Methyl 2-amino-4-carboxybenzoate | Anthranilate cyclization with amide source |
Scaffold hopping leverages furan’s role as a bioisostere for phenyl or thiophene rings. The furan-2-ylmethyl group at N3 enhances metabolic stability compared to alkyl chains while maintaining π-stacking capacity. Synthetic routes incorporate this moiety via:
Table 2: Substituent Effects on Synthetic Efficiency
C3 Substituent | C2 Functionalization | Reaction Yield | Key Challenge |
---|---|---|---|
Furan-2-ylmethyl (target) | Thiolation via P₄S₁₀ | 68% | Furfuryl group stability under thionation |
Allyl [6] | Direct thiol incorporation | 72% | Allyl migration side-reactions |
Tetrahydrofurfuryl [9] | Post-alkylation thiolation | 65% | THF ring sensitivity to strong acids |
Conventional reflux methods for quinazoline cyclization (6–12 hours) are streamlined to 20–45 minutes using microwave irradiation. Key advancements include:
Sustainable synthesis focuses on:
Table 3: Green Metrics Comparison for Key Reactions
Method | PMIᵃ | E-factorᵇ | Solvent Intensityᶜ | Yield |
---|---|---|---|---|
Conventional reflux cyclization | 32.1 | 28.5 | 15.2 L/mol | 60% |
Microwave cyclization | 18.7 | 12.3 | 5.1 L/mol | 82% |
Sulfonyl group dance [8] | 14.9 | 9.8 | 3.3 L/mol | 69% |
ᵃProcess Mass Intensity; ᵇWaste (g)/Product (g); ᶜL solvent per mol product |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3